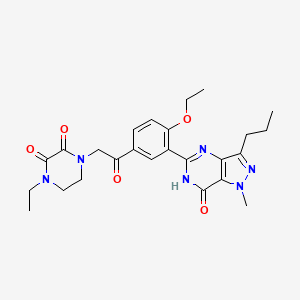

Dioxohongdenafil

Description

Contextualization within Phosphodiesterase-5 Inhibitor Analogues

Phosphodiesterase type 5 (PDE-5) is a key enzyme in the nitric oxide (NO) signaling pathway. ecrjournal.com It is primarily located in the corpus cavernosum of the penis and the pulmonary vasculature. mdpi.comphauk.org The enzyme's biological function is to hydrolyze cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation. mdpi.commdpi.com By inhibiting PDE-5, drugs like sildenafil (B151), tadalafil, and vardenafil (B611638) prevent the degradation of cGMP, leading to increased levels of this messenger, which in turn promotes vasodilation and increased blood flow. phauk.orgnih.gov

Designer analogues, such as Dioxohongdenafil, are synthetic compounds that are structurally derived from these approved PDE-5 inhibitors. researchgate.net They are created by intentionally modifying the molecular structure of the parent drug. tandfonline.com The intellectual origin for many of these analogues can be traced back to patent literature from the drug discovery process of the original pharmaceuticals. researchgate.net These modifications aim to produce similar physiological effects while circumventing existing drug laws and standard detection methods. wikipedia.org Consequently, a significant number of sildenafil, tadalafil, and vardenafil analogues have been identified over the years. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₀N₆O₅ |

| Molecular Weight | 494.56 g/mol |

| Classification | Sildenafil Analogue / PDE-5 Inhibitor Analogue |

Historical Perspective on the Emergence of Designer Analogues in Specific Matrices

The emergence of designer drug analogues is not a new phenomenon, but their proliferation as adulterants in specific product categories has become a significant public health issue. wikipedia.orgmdpi.com Since the commercial success of approved PDE-5 inhibitors, there has been a rise in the illicit inclusion of undeclared synthetic analogues in various consumer products, particularly those marketed as "herbal" or "natural" dietary supplements for sexual enhancement. researchgate.nettandfonline.comwikipedia.org

This trend is driven by the desire of unscrupulous producers to provide a potent, drug-like effect while marketing their products as natural alternatives, thereby evading the stringent regulatory pathways required for pharmaceutical drugs. tandfonline.commdpi.com By slightly altering the chemical structure of a known drug, manufacturers can create a novel compound that may not be on regulatory agencies' lists of controlled substances, making it difficult to detect and prosecute. wikipedia.org These adulterated products, often referred to as specific matrices, include functional foods, herbal remedies, and dietary supplements. researchgate.nettandfonline.com The presence of these analogues is a global problem, with numerous reports of such adulterated products being identified in markets worldwide. researchgate.netmdpi.com The scale of this issue is substantial; for instance, one study found that approximately 53% of tested illicit sexual enhancement products were adulterated with PDE-5 inhibitors or their analogues. researchgate.net

Scope and Significance of Academic Research on this compound

Academic and forensic research on this compound and similar analogues is primarily focused on detection, identification, and structural elucidation. mdpi.comresearchgate.net The significance of this research lies in its application to public health and safety, as these undeclared ingredients pose a risk to consumers. tandfonline.com Since these analogues have not undergone formal safety and efficacy testing, their pharmacological profiles are largely unknown. researchgate.nettandfonline.com

The core of the research involves the development of advanced and reliable analytical methods to screen for these compounds in complex matrices like herbal supplements. mdpi.comresearchgate.nettandfonline.com Techniques such as liquid chromatography combined with mass spectrometry (LC-MS) are crucial tools. mdpi.comresearchgate.net Specifically, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) allow for the accurate identification of the molecular weight and fragmentation patterns of these novel compounds, which is essential for confirming their structure. mdpi.comrfi.ac.uk The structural elucidation process often involves comparing the spectral data of a new analogue to that of known PDE-5 inhibitors and proposing a fragmentation mechanism. mdpi.com This foundational research enables regulatory bodies to identify adulterated products, issue public warnings, and take action against fraudulent manufacturers. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIVJSGDDEMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609405-33-5 | |

| Record name | Dioxo-acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOXO-ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XB04O9C81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dioxohongdenafil and Structural Analogues

General Strategies for Analogous Compound Synthesis

The synthesis of Dioxohongdenafil and its analogues is rooted in the well-established synthetic pathways for sildenafil (B151) and its derivatives. A common strategy involves the construction of the core pyrazolopyrimidinone (B8486647) heterocyclic system, followed by functionalization of the phenyl ring and subsequent coupling with a piperazine (B1678402) derivative. mdpi.comnih.govwikipedia.org

A pivotal step in the synthesis of many sildenafil analogues is the chlorosulfonylation of the 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate. nih.gov This reaction, typically carried out using chlorosulfonic acid, introduces a chlorosulfonyl group at the 5'-position of the phenyl ring, which serves as a reactive handle for further modification. tandfonline.com An improved chlorosulfonation reaction has been reported using a combination of chlorosulfonic acid and thionyl chloride, leading to high yields of the desired sulfonyl chloride. nih.gov

The subsequent step involves the coupling of the sulfonyl chloride derivative with an appropriate amine. In the case of sildenafil, this is N-methylpiperazine. For this compound, which is a derivative of acetildenafil (B605126) (also known as hongdenafil), the synthesis would likely involve a similar coupling reaction with a modified piperazine derivative. tandfonline.com Given that this compound is Dioxoacetildenafil, it is plausible that the synthesis involves the use of a piperazine-2,3-dione or a similar dioxopiperazine derivative in the final coupling step.

The general synthetic approach can be summarized in the following key stages:

Formation of the pyrazole (B372694) core: This often starts from ethyl 2-propyl-5-pyrazolecarboxylate, which is methylated. wikipedia.org

Formation of the pyrimidinone ring: The pyrazole intermediate undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrazolopyrimidinone structure. mdpi.com

Chlorosulfonylation: The pyrazolopyrimidinone is treated with a chlorosulfonating agent to introduce the reactive sulfonyl chloride group. nih.gov

Coupling with an amine: The final step is the reaction of the sulfonyl chloride with the desired piperazine or a derivative thereof. tandfonline.com

A schematic representation of a general synthetic pathway for sildenafil analogues is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | Chlorosulfonic acid, Thionyl chloride, 0-30 °C | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one |

| 2 | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one | N-methylpiperazine, Acetonitrile (B52724), Room Temperature | Sildenafil |

Stereoselective and Enantioselective Synthetic Approaches for Related Structures

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and enantioselective synthetic methods for various drug molecules, including PDE5 inhibitors. While specific enantioselective methods for this compound are not documented, research on related structures provides insight into potential approaches. For instance, enantioselective synthesis of pyrazolo[3,4-b]pyridone derivatives has been achieved through a chiral N-heterocyclic carbene (NHC)-catalyzed [3 + 3] cycloaddition reaction, yielding products with excellent optical purities. nih.gov

The synthesis of chiral sildenafil analogues has also been reported, starting from chiral precursors. tandfonline.com These syntheses often involve the use of chiral amines in the final coupling step to introduce a stereocenter into the molecule. The separation of racemic mixtures is another approach to obtain enantiomerically pure compounds. emblasproject.org

For tadalafil, another PDE5 inhibitor with a different core structure, asymmetric synthesis methods have been developed to obtain the desired diastereomer. google.com These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Derivatization Pathways for Analogues of Hongdenafil and Acetildenafil

This compound is a derivative of acetildenafil (hongdenafil). google.com The derivatization of acetildenafil is a key aspect in the synthesis of this compound and other analogues. Acetildenafil itself is an analogue of sildenafil where the N-methylpiperazine moiety is replaced by an N-acetylpiperazine group.

The synthesis of this compound likely proceeds through a pathway where a derivative of acetildenafil is further modified. One plausible route is the oxidation of the piperazine ring of a suitable precursor to introduce the two ketone functionalities, hence the "dioxo" prefix. Alternatively, the synthesis could involve the direct use of a pre-functionalized piperazine derivative, such as a piperazine-2,3-dione, in the coupling reaction with the chlorosulfonylated pyrazolopyrimidinone core.

The identification of various acetildenafil analogues in adulterated dietary supplements suggests that derivatization is a common practice to create novel, unapproved substances. usp.orgsci-hub.st These derivatizations can involve modifications at various positions of the parent molecule, including the piperazine ring and the ethoxy group on the phenyl ring.

Reaction Mechanism Elucidation in Synthetic Pathways

The elucidation of reaction mechanisms is crucial for optimizing synthetic routes and understanding potential side reactions. The chlorosulfonylation of the phenyl ring in the synthesis of sildenafil analogues is a key electrophilic aromatic substitution reaction. The reaction proceeds via the attack of the electron-rich phenyl ring on the sulfur atom of chlorosulfonic acid, leading to the formation of a sulfonyl chloride. The use of thionyl chloride in conjunction with chlorosulfonic acid can facilitate the reaction by forming a more reactive electrophilic species. nih.gov

The subsequent coupling of the sulfonyl chloride with an amine, such as a piperazine derivative, is a nucleophilic substitution reaction at the sulfonyl group. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form the sulfonamide bond. tandfonline.com The efficiency of this reaction is influenced by the nucleophilicity of the amine and the reaction conditions, such as the solvent and temperature.

The cyclization step to form the pyrimidinone ring in the early stages of the synthesis is another critical transformation. This intramolecular cyclization is often base-catalyzed and involves the formation of a new heterocyclic ring. google.com Understanding the mechanism of this cyclization is important for controlling the yield and purity of the final product.

Advanced Analytical Techniques for Characterization and Detection of Dioxohongdenafil

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry is a cornerstone technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition from its exact mass-to-charge ratio (m/z). notulaebotanicae.ro This level of precision is crucial for identifying unknown substances and differentiating between molecules that may have the same nominal mass (isobars). researchgate.net

LC-HRMS is the most prominently cited technique for the analysis of Dioxohongdenafil and other phosphodiesterase type 5 (PDE-5) inhibitors. chrom-china.comrsc.org This method combines the separation capabilities of liquid chromatography (LC), which is ideal for moderately polar and non-volatile compounds, with the precise mass detection of HRMS. jfda-online.com

In a typical workflow, the sample is first subjected to chromatographic separation, often using ultra-high-performance liquid chromatography (UHPLC) for enhanced resolution and speed. chrom-china.comwikipedia.org The eluent is then introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap system. notulaebotanicae.rojfda-online.com These instruments can measure m/z values with mass accuracy in the low parts-per-million (ppm) range, allowing for the confident calculation of the compound's molecular formula. researchgate.netthermofisher.com

Research has successfully used UHPLC-HRMS to screen for this compound in various matrices. chrom-china.comwikipedia.org The high mass accuracy confirms the elemental composition, a critical first step in structural elucidation.

Table 1: LC-HRMS Data for this compound

| Compound | Molecular Formula | Ion | Measured m/z ([M+H]⁺) |

| This compound | C₂₅H₃₀N₆O₅ | [M+H]⁺ | 495.2350 |

This interactive table is based on data reported in a study utilizing UHPLC-HRMS for screening purposes. chrom-china.com

Gas chromatography-mass spectrometry is another powerful technique for separating and identifying chemical substances. emblasproject.orgemblasproject.org In GC-HRMS, the sample is vaporized and separated based on volatility and interaction with a capillary column before entering a high-resolution mass spectrometer. capes.gov.brcore.ac.uk While less common for sildenafil (B151) analogues, which can be thermally labile, GC-HRMS has been documented as a valid technique for the analysis of this compound. capes.gov.brcore.ac.uk

Technical reports from environmental monitoring studies list this compound among compounds analyzed using a GC system coupled to a QTOF mass spectrometer. capes.gov.brcore.ac.uk This indicates that the compound possesses sufficient volatility and thermal stability for GC analysis, likely after a derivatization step, although this is not always necessary. GC-HRMS is considered a "gold standard" for forensic substance identification due to its high specificity. emblasproject.org

Tandem mass spectrometry, or MS/MS, provides deeper structural insight by analyzing the fragmentation patterns of a selected precursor ion. oapen.org In this technique, a specific ion (e.g., the protonated molecule [M+H]⁺ of this compound) is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are detected. oapen.orgnih.gov This process reveals characteristic losses and fragment ions that act as a structural fingerprint. tandfonline.com

The fragmentation pathways help to confirm the different building blocks of the molecule and their connectivity. For sildenafil analogues, including this compound, fragmentation of the piperazine (B1678402) ring is a key diagnostic feature. sci-hub.se Analysis of this compound has revealed characteristic product ions that are used for its identification in screening methods. chrom-china.com The analysis of these fragmentation patterns is essential for distinguishing between different analogues that may have identical masses (isomers). acs.org

Table 2: Illustrative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) |

| 495.2 | 251, 204, 176, 117, 105, 84, 81, 55, 45, 28 |

This interactive table shows a list of product ions observed for this compound in an LC-MS/MS based screening method. chrom-china.com These fragments are used to confirm the presence of the compound.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While HRMS provides the molecular formula and key structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation of novel compounds. drugbank.comlibretexts.org NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.org For new sildenafil analogues discovered in adulterated products, a full suite of 1D and 2D NMR experiments is the standard for complete characterization. wikipedia.orgdrugbank.comlibretexts.org

One-dimensional (1D) NMR experiments, primarily proton (¹H) and carbon-13 (¹³C) NMR, form the foundation of structural analysis.

¹H NMR: This experiment provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethoxy group, the n-propyl chain, and the protons on the piperazinedione moiety.

¹³C NMR: A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment (e.g., alkyl, aromatic, carbonyl). In proton-decoupled spectra, each unique carbon typically appears as a single sharp line, which helps to count the total number of carbons and identify key functional groups.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. tandfonline.comlibretexts.org These experiments map the connectivity between atoms, resolving the ambiguities that often remain after analyzing 1D spectra alone. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations), helping to piece together adjacent fragments of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H bond information. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting molecular fragments that are not directly bonded and for identifying quaternary carbons (carbons with no attached protons). libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, even if they are not directly connected through bonds, providing valuable information about the molecule's 3D conformation.

By combining the information from these 1D and 2D NMR experiments, researchers can assemble the complete, unambiguous structure of a compound like this compound. wikipedia.orgdrugbank.com

One-Dimensional NMR Techniques

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the isolation and purity assessment of pharmaceutical compounds. solubilityofthings.com Its versatility and high sensitivity are crucial for analyzing complex samples and ensuring they meet stringent quality standards. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and when coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for both quantification and qualitative assessment. demokritos.grmeasurlabs.com The HPLC system separates this compound from impurities and other matrix components based on its differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). ust.hk

The PDA detector, also known as a Diode Array Detector (DAD), enhances this separation by measuring the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously. scioninstruments.comsci-hub.box This provides a complete UV-Vis spectrum for any point in the chromatogram, which is invaluable for:

Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound or co-eluting impurities. sci-hub.boxchromatographyonline.com

Compound Identification: The acquired spectrum serves as a fingerprint that can be compared to a library of known spectra for identification. sci-hub.box

Method Development: The wealth of spectral data aids in optimizing the separation conditions. ust.hk

A typical HPLC-PDA system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where separation occurs, and the PDA detector. demokritos.gr The choice of column and mobile phase composition is critical and is tailored to the specific properties of this compound. ust.hk

Table 1: Key Parameters in HPLC-PDA Analysis

| Parameter | Description | Significance for this compound Analysis |

| Stationary Phase | The material packed in the column that interacts with the analyte. | The choice of a suitable stationary phase, often a C18 reversed-phase column, is crucial for retaining and separating this compound from related substances. |

| Mobile Phase | The solvent that carries the analyte through the column. | A mixture of solvents, such as acetonitrile (B52724) and water with modifiers like formic acid, is optimized to achieve the best separation (resolution) of this compound. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects the retention time and the efficiency of the separation. |

| Detection Wavelength | The specific wavelength or range of wavelengths used to monitor the analyte. | The PDA detector captures a full spectrum, but a specific wavelength corresponding to the maximum absorbance of this compound is used for quantification to ensure high sensitivity. |

| Retention Time | The time it takes for this compound to travel from the injector to the detector. | A characteristic property under specific chromatographic conditions, used for preliminary identification. |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. usp.org By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. usp.org

When UHPLC is coupled with a mass spectrometer (MS), it creates a highly specific and sensitive analytical platform (UHPLC-MS). lcms.czchromatographyonline.com This hyphenated technique is particularly powerful for the unambiguous identification and quantification of compounds like this compound, even at trace levels. lcms.cz The mass spectrometer provides detailed information on the molecular weight and structure of the analyte. biointron.com

The process involves the UHPLC system separating the components of the sample, which are then introduced into the mass spectrometer. lcms.cz The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique molecular fingerprint. libretexts.org High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Orbitrap, can determine the elemental composition of a molecule with high accuracy, further confirming its identity. nih.gov

Table 2: Advantages of UHPLC-MS for this compound Analysis

| Feature | Advantage | Relevance |

| High Resolution | Superior separation of complex mixtures. | Enables the separation of this compound from closely related structural analogues and isomers. usp.org |

| High Sensitivity | Detection of very low concentrations. | Crucial for detecting trace amounts of this compound in various matrices. lcms.cz |

| High Specificity | Unambiguous identification based on mass-to-charge ratio and fragmentation patterns. | Provides definitive structural confirmation of this compound. biointron.comlibretexts.org |

| Speed | Shorter analysis times compared to HPLC. | Increases sample throughput in research and quality control environments. usp.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. sigmaaldrich.comphenomenex.com For a compound like this compound, which is a relatively large and non-volatile molecule, direct analysis by GC is challenging. shimadzu.be The high temperatures required for vaporization in the GC injector could lead to thermal degradation of the molecule. phenomenex.com

However, GC can be employed for the analysis of this compound following a derivatization step. americanpharmaceuticalreview.com Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. This approach, often coupled with mass spectrometry (GC-MS), can provide high sensitivity and selectivity. chromatographyonline.com For instance, silylating agents can be used to replace active hydrogens in the molecule, reducing its polarity and increasing its volatility. While not the primary method for a compound like this compound, it remains a viable option in specific analytical scenarios, such as the analysis of certain impurities or degradation products. americanpharmaceuticalreview.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic techniques are essential for elucidating the structural features of molecules. drawellanalytical.com

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. mrclab.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to the different functional groups present in the molecule. researchgate.net For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyl (C=O), amine (N-H), and sulfonyl (S=O) groups, which are characteristic of its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This absorption is due to electronic transitions within the molecule, specifically involving electrons in chromophores—the parts of a molecule responsible for its color. msu.edu The UV-Vis spectrum of this compound is characterized by specific absorption maxima (λmax) that are dictated by its conjugated system of double bonds and aromatic rings. mrclab.com This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law) and can be used in conjunction with HPLC as seen in PDA detection. eag.comlibretexts.org

Table 3: Spectroscopic Data for this compound (Illustrative)

| Technique | Information Provided | Expected Observations for this compound |

| IR Spectroscopy | Presence of specific functional groups. | Characteristic absorption bands for C=O, N-H, S=O, C-N, and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems. | Absorption maxima in the UV region consistent with the extended π-electron system of the molecule. |

Immunochemical and Biosensor-Based Detection Strategies for Analogue Screening

Beyond traditional analytical techniques, there is growing interest in the development of rapid and highly specific screening methods using immunochemical and biosensor-based approaches. scirp.org These methods leverage the highly specific binding between a biological recognition element and the target analyte. nih.gov

Immunochemical methods , such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that are specifically raised to recognize and bind to this compound or its structural class. mdpi.com These assays are known for their high sensitivity and specificity and can be adapted for high-throughput screening of numerous samples. mdpi.com

Biosensors are analytical devices that combine a biological component (the bioreceptor) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. nih.govmdpi.com For this compound detection, various types of biosensors could be developed:

Enzyme-based biosensors: These might use an enzyme that is inhibited or whose activity is modulated by this compound. nih.gov

Antibody-based immunosensors: These immobilize specific antibodies onto a transducer surface. The binding of this compound to the antibodies can be detected through changes in mass, optical properties, or electrical impedance. scirp.orgnih.gov

DNA-based biosensors (aptasensors): These use short, single-stranded DNA or RNA sequences (aptamers) that can fold into specific three-dimensional structures to bind to target molecules like this compound with high affinity and specificity. mdpi.comnih.gov

These emerging technologies offer the potential for rapid, portable, and on-site detection of this compound and its analogues, which is particularly valuable in contexts like counterfeit drug screening and sports doping control. scirp.org

In Vitro Metabolic Studies of Dioxohongdenafil

Hepatic Microsomal Incubation Systems for Phase I and Phase II Metabolism Profiling

The investigation of a new chemical entity's metabolism typically begins with in vitro models, among which liver microsomes are fundamental, particularly for assessing phase I and phase II metabolic pathways. selvita.comnih.gov Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of key drug-metabolizing enzymes. wikipedia.org

For phase I metabolism, which involves oxidation, reduction, and hydrolysis, microsomes are an enriched source of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. selvita.comnih.gov A standard incubation would involve the test compound (Dioxohongdenafil), liver microsomes from various species (e.g., human, rat, mouse), and a necessary cofactor, typically an NADPH-regenerating system, in a buffered solution at 37°C. domainex.co.uk The reaction would be monitored over time, and samples analyzed to quantify the depletion of the parent compound and identify the formation of metabolites. domainex.co.uk

For phase II metabolism, which involves conjugation reactions, microsomes also contain enzymes like UDP-glucuronosyltransferases (UGTs). wikipedia.org To study glucuronidation, the incubation mixture must be supplemented with the cofactor UDPGA and often a pore-forming agent like alamethicin (B1591596) to ensure access of the substrate and cofactor to the enzyme's active site within the microsomal vesicle. nih.gov

Hepatocyte-Based In Vitro Models for Metabolic Fate Prediction

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of phase I and phase II metabolic enzymes and cofactors within an intact cellular environment, offering a more physiologically relevant model than subcellular fractions. bioivt.comyoutube.com Cryopreserved human and animal hepatocytes are widely used to allow for convenient and repeatable experiments. dls.com

In a typical assay, hepatocytes are cultured in formats such as suspensions or monolayers (e.g., sandwich-cultured hepatocytes). bioivt.comfrontiersin.org The compound of interest would be added to the culture medium, and its metabolic fate would be tracked over time. These models are advantageous as they can provide a more comprehensive picture of metabolism, including the interplay between uptake, metabolism, and excretion processes, which is crucial for predicting in vivo hepatic clearance. youtube.comfrontiersin.org Advanced models like 3D hepatocyte organoids or co-cultures with other liver cells are also emerging to better mimic the complex liver microenvironment. nih.gov

Identification of In Vitro Metabolites and Metabolic Pathways

Following incubation in either microsomal or hepatocyte systems, the resulting samples are analyzed to identify the structures of metabolites and elucidate the biotransformation pathways. The primary analytical technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), especially high-resolution mass spectrometry (HRMS). youtube.comthermofisher.comnih.gov

Oxidative reactions are the most common phase I metabolic pathways, primarily catalyzed by CYP enzymes. nih.govuomustansiriyah.edu.iq For a compound like this compound, which is an analogue of sildenafil (B151), several oxidative transformations would be anticipated. Analysis by LC-MS would search for metabolites corresponding to mass shifts indicative of these reactions:

Hydroxylation: The addition of a hydroxyl group (+16 Da mass shift).

N-Oxidation: The addition of an oxygen atom to a nitrogen atom (+16 Da mass shift), a reaction that can be mediated by both CYPs and FMOs. nih.gov

Dehydrogenation: The removal of two hydrogen atoms (-2 Da mass shift), resulting in the formation of a double bond.

N-dealkylation is another critical phase I metabolic pathway for compounds containing alkylamino groups, common in many pharmaceuticals. nih.govminia.edu.eg This reaction involves the cleavage of a carbon-nitrogen bond, removing an alkyl group. For sildenafil, the primary metabolic pathway is N-demethylation of the piperazine (B1678402) ring, catalyzed mainly by CYP3A4 and to a lesser extent by CYP2C9. fda.govdrugbank.com For an analogue like this compound, similar pathways would be investigated:

N-Deisopropylation: Removal of an isopropyl group.

N,N-Dealkylation: Removal of alkyl groups from a tertiary amine. These pathways are readily identified by LC-MS analysis, which detects metabolites with specific mass losses corresponding to the removed alkyl fragments. frontiersin.org

Oxidative Transformations (e.g., Hydroxylation, N-Oxidation, Dehydrogenation)

Application of Nontargeted Metabolomics Approaches in Metabolite Identification

Traditional metabolite identification relies on predicting likely metabolic reactions and then searching for the corresponding mass shifts. In contrast, nontargeted metabolomics offers a more comprehensive and unbiased approach. researchgate.net This technique aims to capture all possible small molecules in a sample, comparing the full metabolic profile of a control (inactive enzyme) incubation with that of an active incubation. mdpi.com

Using high-resolution mass spectrometry, the data from both groups are statistically analyzed to pinpoint all molecular features that are unique to or significantly changed in the active sample. mdpi.com These features, representing potential metabolites, are then subjected to tandem mass spectrometry (MS/MS) for structural elucidation. nih.gov This approach is powerful for discovering novel or unexpected metabolic pathways that might be missed by conventional methods. mdpi.com

Comparative In Vitro Metabolism Across Species

Understanding how metabolism differs between preclinical species (like rats or dogs) and humans is a regulatory requirement and is crucial for extrapolating animal toxicology data to human risk assessment. researchgate.net In vitro tools are ideal for these comparative studies.

The standard approach involves incubating the compound in parallel with liver microsomes and/or hepatocytes from humans and the relevant animal species. selvita.comwuxiapptec.com The resulting metabolite profiles are then compared qualitatively (are the same metabolites formed?) and quantitatively (are the proportions similar?). Significant differences, such as the presence of a unique human metabolite or a disproportionate human metabolic pathway, can have important implications for drug development and safety assessment. nih.gov For a compound like this compound, such studies would be essential to determine the most appropriate animal model for further non-clinical testing.

Computational Approaches to Structure Activity Relationship Sar of Dioxohongdenafil Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govtandfonline.com For Dioxohongdenafil analogues, QSAR models can predict the PDE5 inhibitory activity based on various molecular descriptors.

Ligand-based QSAR methods are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on a set of molecules with known activities to build a predictive model. For analogues of this compound, such as sildenafil (B151), 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govtandfonline.com

In one such study on sildenafil analogues, both CoMFA and CoMSIA models yielded statistically significant results, with high correlation coefficients (r²) greater than 0.99 and cross-validated correlation coefficients (q²) greater than 0.75. nih.gov These models provide contour maps that highlight the regions where steric and electrostatic properties of the molecules can be modified to improve inhibitory activity. nih.govtandfonline.com For instance, these studies have indicated that substituents on the piperazine (B1678402) moiety of sildenafil analogues are crucial for high inhibitory activity. tuwien.ac.at

Table 1: 3D-QSAR Statistical Results for Sildenafil Analogues

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|

| CoMFA | >0.75 | >0.99 | nih.gov |

| CoMSIA | >0.75 | >0.99 | nih.gov |

| CoMFA | 0.791 | 0.948 | tandfonline.com |

| CoMSIA | 0.724 | 0.908 | tandfonline.com |

This table presents the statistical values from 3D-QSAR studies on sildenafil analogues, demonstrating the predictive power of the models.

When the crystal structure of the target protein is available, structure-based QSAR methods can be utilized. These methods incorporate information about the ligand-receptor interactions into the QSAR model. For this compound analogues, the known crystal structure of PDE5 allows for docking studies to determine the binding conformation of the ligands. nih.govmdpi.com These docked conformations are then used for 3D-QSAR analysis.

A study on pyridopurinone derivatives as PDE5 inhibitors utilized a receptor-based 3D-QSAR approach. researchgate.net By aligning the compounds based on their docked poses within the PDE5 active site, a robust QSAR model was developed. This approach provides a more detailed understanding of the SAR, as it directly relates the structural features of the ligands to their interactions with the amino acid residues in the active site. researchgate.net

Ligand-Based QSAR Methodologies

In Silico Methods for Ligand-Receptor Interaction Analysis

In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand and its receptor at an atomic level. nih.govacs.org For this compound analogues, these methods can elucidate the key binding interactions with the PDE5 active site.

Molecular docking studies on sildenafil and its analogues have consistently shown the importance of hydrogen bonding with Gln817 and π-π stacking interactions with Phe820 in the PDE5 active site. frontiersin.orgrasayanjournal.co.in For example, a docking model of a sildenafil analogue with a phosphonate (B1237965) group showed that its conformation completely matches that of sildenafil in the PDE5 active site, with the phosphonate group overlapping with the cyclic phosphate (B84403) group of the natural substrate, cGMP. nih.gov

MD simulations provide further insights into the dynamic nature of the ligand-receptor complex. Simulations of PDE5 with and without sildenafil have revealed that two loops surrounding the binding pocket undergo significant conformational changes to "clamp" the ligand in place. nih.govacs.org Furthermore, MD simulations coupled with binding free energy calculations (MM/PBSA and MM/GBSA) can be used to estimate the binding affinity of different analogues. For instance, a study on sulfoaildenafil, a thioketone analogue of sildenafil, used MD simulations to show that sildenafil binds to PDE5 with a slightly better binding free energy than sulfoaildenafil. mdpi.com

Table 2: Key Amino Acid Interactions for Sildenafil Analogues in the PDE5 Active Site

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| Gln817 | Hydrogen Bond | frontiersin.orgrasayanjournal.co.in |

| Phe820 | π-π Stacking | frontiersin.org |

| Tyr612 | Hydrogen Bond | frontiersin.org |

This table summarizes the critical amino acid residues in the PDE5 active site that interact with sildenafil and its analogues, as identified through molecular docking and MD simulations.

Application of Artificial Intelligence (AI) and Machine Learning in SAR Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to SAR studies to develop more accurate predictive models. nih.gov These techniques can handle large and complex datasets and can identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional QSAR methods.

In the context of PDE5 inhibitors, machine learning algorithms such as Bayesian classification, recursive partitioning, and genetic function approximation have been used to identify key structural features for optimizing tri-substituted pyrazoline derivatives as PDE5 inhibitors. nih.gov A study on PDE7 inhibitors utilized a random forest model to predict inhibitory activity. mdpi.com Such models can be used for virtual screening of large compound libraries to identify novel this compound analogues with potentially high PDE5 inhibitory activity. nih.govresearchgate.net The development of these sophisticated models marks a significant advancement in the rational design of new and more effective therapeutic agents. nih.gov

Impurity Profiling and Degradation Pathways of Dioxohongdenafil

Identification of Process-Related Impurities in Synthetic Precursors

Process-related impurities are substances that are introduced or generated during the synthesis of the active pharmaceutical ingredient (API). biopharmaspec.com These can include unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts. The synthesis of Dioxohongdenafil, being structurally related to sildenafil (B151), is presumed to follow a similar synthetic pathway involving the condensation of a pyrazolopyrimidine core with a substituted piperazine (B1678402) derivative. Impurities can therefore be traced back to these key precursors.

The control of these impurities is essential as they may possess undesirable pharmacological or toxicological properties. fda.gov For instance, incomplete reactions can lead to the persistence of synthetic intermediates in the final product. Side reactions, such as N-dealkylation or alternative cyclization, can generate structurally similar but unintended molecules. The quality of starting materials also plays a pivotal role; impurities within these precursors can be carried through the synthetic process and incorporated into the final this compound molecule.

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Precursor/Intermediate Class | Potential Impurity | Origin |

|---|---|---|

| Pyrazolopyrimidine Core | Incompletely substituted pyrazole (B372694) | Failure of the sulfonation or chlorination step. |

| Substituted Piperazine | Unreacted piperazine | Incomplete coupling reaction with the pyrazolopyrimidine core. |

| Acylating/Alkylating Agents | N-Desethyl this compound | Incomplete ethoxybenzoylation of the piperazine nitrogen. |

| Synthetic By-products | Isomeric variants | Alternative reaction pathways or rearrangements during synthesis. |

This table is illustrative, based on common synthetic pathways for related compounds, and lists potential impurities that could arise during the manufacturing process.

Characterization of Degradation Products Under Controlled Conditions

Forced degradation studies are essential for identifying the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and developing stability-indicating analytical methods. sgs.comunr.edu.ar These studies involve subjecting the compound to stress conditions that are more severe than standard accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments. sapub.orgijisrt.com

This compound, with its complex structure featuring multiple functional groups including amides, ethers, and a sulfonamide group, is susceptible to degradation through various pathways.

Hydrolytic Degradation : Under acidic or basic conditions, the sulfonamide and amide linkages are prone to hydrolysis. Acid hydrolysis, often performed with hydrochloric or sulfuric acid, can cleave the bond between the pyrazolopyrimidine core and the piperazine ring. ijisrt.com Base-catalyzed hydrolysis, using reagents like sodium hydroxide (B78521), can similarly target these functional groups. ijisrt.com

Oxidative Degradation : Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, particularly at the nitrogen atoms of the piperazine ring. ijisrt.com Other susceptible sites could also undergo oxidation, leading to various hydroxylated or ring-opened derivatives.

Thermal Degradation : When subjected to high temperatures, this compound may undergo decomposition. The specific degradation products would depend on the weakest bonds within the molecule, potentially leading to cleavage of side chains or fragmentation of the heterocyclic rings.

Photodegradation : Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. This can result in the formation of photo-isomers or radical-mediated degradation products. nih.gov

Table 2: Potential Degradation Products of this compound Under Forced Conditions

| Stress Condition | Potential Degradation Product | Structural Modification |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1M HCl) | Cleavage Product 1 (Pyrazolosulfonyl acid) | Hydrolysis of the sulfonamide bond. |

| Base Hydrolysis (e.g., 0.1M NaOH) | Cleavage Product 2 (Piperazine derivative) | Hydrolysis of the amide bond at the piperazine ring. |

| Oxidation (e.g., 3% H₂O₂) | This compound N-oxide | Oxidation of a nitrogen atom in the piperazine ring. |

| Thermal (e.g., >70°C) | Des-ethyl this compound | Cleavage of the ethyl group from the ethoxyphenyl moiety. |

This table presents hypothetical degradation products based on the chemical structure of this compound and known degradation pathways for similar pharmaceutical compounds. nih.gov

Mechanistic Studies of this compound Degradation

Understanding the mechanisms of degradation is crucial for developing strategies to stabilize a drug product. The degradation pathways of this compound are dictated by its chemical structure and the nature of the environmental stress applied.

The primary mechanism for hydrolytic degradation involves nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon of the amide or the sulfur atom of the sulfonamide. Under acidic conditions, protonation of the nitrogen or oxygen atoms activates the functional group, making it more susceptible to attack by water. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the susceptible sites.

Oxidative degradation typically proceeds via radical mechanisms or direct oxygen transfer. Hydrogen peroxide, in the presence of trace metal ions, can generate highly reactive hydroxyl radicals that can abstract hydrogen atoms or add to double bonds within the molecule. The formation of an N-oxide at the piperazine ring is a common oxidative pathway for such structures.

Thermal degradation is often less specific and can involve a variety of homolytic bond cleavages, leading to a complex mixture of smaller fragments. The energy supplied by heat can overcome the activation barriers for various decomposition reactions.

Photodegradation mechanisms are initiated by the absorption of photons, which excites the molecule to a higher energy state. This excited state can then undergo various reactions, including isomerization, rearrangement, or electron transfer, leading to the formation of degradants. The specific pathway is dependent on the wavelength of light and the presence of photosensitizers. nih.gov

Analytical Methodologies for Impurity Quantification and Monitoring

The detection and quantification of impurities and degradation products at low levels require highly sensitive and specific analytical methods. europa.eu For a complex molecule like this compound, a combination of chromatographic separation and mass spectrometric detection is the most powerful approach. um.edu.my

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are the cornerstone techniques for separating impurities from the main API. biopharminternational.compharmtech.com UPLC, which uses smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. measurlabs.comresearchgate.net A reversed-phase C18 or C8 column is typically used, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode to resolve all components. nih.gov

Mass Spectrometry (MS) : When coupled with HPLC or UPLC, MS serves as a powerful detector for identifying and quantifying components based on their mass-to-charge ratio (m/z). americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) : Techniques like UPLC-MS/MS are invaluable for structural elucidation. nih.govlcms.cz A specific parent ion (e.g., the molecular ion of an unknown impurity) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that helps in identifying the impurity, often by comparing it to the fragmentation of the parent drug. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) : Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. americanpharmaceuticalreview.comnih.gov This accuracy allows for the determination of the elemental composition of an impurity, which is a critical piece of information for its identification. americanpharmaceuticalreview.com

The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose, which includes demonstrating specificity, linearity, accuracy, precision, and a low limit of quantification (LOQ) that is below the reporting threshold for impurities. europa.eunih.gov

Table 3: Analytical Techniques for this compound Impurity Profiling

| Technique | Purpose | Key Advantages |

|---|---|---|

| HPLC/UPLC | Separation of API from impurities and degradants. | High resolving power, well-established, robust. biopharminternational.commeasurlabs.com |

| UV/Photodiode Array (PDA) Detector | Initial detection and quantification based on UV absorbance. | Simple, robust, provides spectral purity information. nih.gov |

| LC-MS (Single Quadrupole) | Determination of molecular weight of impurities. | Provides mass information for each separated peak. um.edu.my |

| UPLC-MS/MS (Triple Quadrupole) | Structural elucidation and highly sensitive quantification. | High specificity and sensitivity for targeted analysis. nih.govlcms.cz |

Advanced Spectroscopic Characterization of Dioxohongdenafil

Vibrational Spectroscopy for Molecular Fingerprinting

For a complex molecule like Dioxohongdenafil, FTIR and Raman spectroscopy are complementary. FTIR measures the absorption of infrared light due to changes in a bond's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in a bond's polarizability. usask.ca Analysis of this compound would reveal characteristic vibrational frequencies corresponding to its key structural components:

Carbonyl (C=O) Stretching: The presence of two ketone groups in the "dioxo-" structure would produce strong, characteristic absorption bands in the infrared spectrum.

Sulfonyl (S=O) Stretching: The sulfonyl group would exhibit distinct symmetric and asymmetric stretching vibrations.

Aromatic Ring Vibrations: C-H and C=C stretching and bending modes associated with the phenyl and pyrazole (B372694) rings would be evident.

Piperazine (B1678402) Moiety Vibrations: C-N and C-H vibrations of the piperazine ring system would contribute to the complex fingerprint region of the spectrum.

Each of these vibrational modes contributes to a unique pattern, allowing for the differentiation of this compound from other sildenafil (B151) analogues, such as Oxohongdenafil or Acetildenafil (B605126), which possess different functional groups. axios-research.comresearchgate.net The comprehensive spectral data obtained serves as a reference standard for quality control and identification purposes. lgcstandards.com

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of complex organic molecules in solution. numberanalytics.comresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for determining the intricate stereochemistry and atomic connectivity of this compound. numberanalytics.comlongdom.org

The application of a suite of advanced NMR experiments would be required for full stereochemical assignment:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another and helping to map out the spin systems within the molecule's aliphatic chains. numberanalytics.comlongdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecular skeleton. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com This information is paramount for elucidating the three-dimensional structure and relative stereochemistry of the molecule.

Together, these advanced NMR methods provide a comprehensive picture of the molecular topology and spatial arrangement of atoms, which is vital for confirming the identity of a specific analogue like this compound. chrom-china.comaoac.org

Mass Spectrometric Techniques for Isotopic and Fragment Ion Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. um.edu.myneu.edu.tr High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a principal technique for identifying and characterizing PDE-5 inhibitors and their analogues from complex matrices. um.edu.mychrom-china.com

The analysis of this compound by LC-HRMS provides its accurate mass, which can be used to confirm its elemental formula, C₂₅H₃₀N₆O₅. chrom-china.com In a study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS), the protonated molecule [M+H]⁺ was observed with high mass accuracy. chrom-china.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Chemical Formula | Observed m/z |

|---|

Data sourced from a study on the analysis of illegally added drugs in functional milk powder. chrom-china.com

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented and the resulting fragment ions are analyzed. nih.govuab.edu The fragmentation pattern is a unique characteristic of the molecule's structure. For this compound, a significant fragment ion has been reported, which aids in its identification. chrom-china.com

Table 2: Key Fragment Ion Data for this compound from MS/MS Analysis

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Potential Structural Assignment |

|---|

Data sourced from UHPLC-HRMS analysis. chrom-china.com

Isotopic analysis, which examines the relative abundance of peaks corresponding to molecules containing heavier isotopes (e.g., ¹³C), further corroborates the proposed elemental formula. waters.comresearchgate.net The precise mass measurements and specific fragmentation pathways provided by advanced mass spectrometric techniques are essential for the definitive identification and structural confirmation of this compound. researchgate.netchrom-china.com

Theoretical and Mechanistic Investigations of Dioxohongdenafil

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. rsc.org These calculations can determine various properties, including:

Electronic Structure: This involves understanding the arrangement of electrons in a molecule, including the energies and shapes of molecular orbitals (e.g., HOMO and LUMO). The electronic structure is fundamental to a molecule's chemical and physical properties. nih.gov

Reactivity: By analyzing the electronic structure, researchers can predict how a molecule will behave in a chemical reaction. nih.gov Concepts like frontier molecular orbital theory (HOMO-LUMO gap) help in understanding the kinetic and thermodynamic stability of a molecule. nih.gov Computational methods can also be used to map out reaction pathways and determine the energies of transition states, providing a detailed picture of the reaction mechanism. rsc.org

Table 1: Key Outputs of Quantum Chemical Calculations

| Calculated Property | Significance |

|---|---|

| Molecular Orbital Energies (HOMO, LUMO) | Indicates the ability to donate or accept electrons, crucial for predicting reactivity. nih.gov |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually representing regions of positive and negative potential and predicting non-covalent interactions. nih.gov |

| Bond Dissociation Energies (BDEs) | Helps in identifying the weakest bonds in a molecule, which are likely to break first during a reaction. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net These simulations provide a dynamic view of molecular behavior, which is essential for understanding:

Conformational Analysis: Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. mdpi.comdrugdesign.org MD simulations can explore the different conformations a molecule can access, their relative energies, and the transitions between them. This is crucial for understanding how a molecule's shape influences its function. mdpi.com

Binding Studies: MD simulations are widely used to study how a small molecule (ligand) binds to a larger molecule, such as a protein (receptor). mdpi.com By simulating the interaction between the ligand and the receptor, researchers can:

Predict the preferred binding pose of the ligand within the receptor's binding site.

Calculate the binding affinity, which indicates the strength of the interaction.

Analyze the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov

| Interaction Energy Analysis | Decomposes the total interaction energy into contributions from different types of forces (e.g., electrostatic, van der Waals) to understand the nature of the binding. |

While I could not provide specific data for Dioxohongdenafil, this general overview explains the powerful capabilities of these computational methods in chemical research.

Future Directions in Dioxohongdenafil Research

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of sildenafil (B151) analogues has been a subject of considerable research, with various methods developed to create new derivatives. acs.orgacs.orgnih.gov Future research on Dioxohongdenafil should focus on developing novel synthetic routes that are not only efficient but also offer high stereoselectivity and regioselectivity. Traditional and microwave-assisted organic synthesis have been employed for creating libraries of sildenafil analogues, and these techniques could be adapted and optimized for this compound. acs.orgnih.gov

A key objective in developing new synthetic pathways will be to enhance the selectivity of this compound for PDE5 over other phosphodiesterase isoforms, such as PDE6 and PDE11. tandfonline.com Cross-reactivity with these isoforms is a known issue with some first-generation PDE5 inhibitors, leading to undesirable side effects. tandfonline.com By strategically modifying the synthetic process, it may be possible to introduce functional groups or alter the compound's three-dimensional structure to improve its selectivity profile. The synthesis of various analogues of sildenafil has shown that modifications to the piperazine (B1678402) moiety can significantly influence the compound's properties. acs.orgnih.gov A similar approach could be systematically applied to this compound.

Future synthetic strategies could involve:

Combinatorial Chemistry: To rapidly generate a diverse library of this compound derivatives for high-throughput screening.

Catalytic Asymmetric Synthesis: To control the stereochemistry of the molecule, which can be crucial for its interaction with the target enzyme.

Flow Chemistry: For a more controlled, scalable, and potentially safer synthesis process.

A comprehensive understanding of the structure-activity relationship (SAR) will be crucial in guiding these synthetic efforts. nih.gov

Comprehensive Elucidation of Biological Target Interactions In Vitro

This compound is known to be a phosphodiesterase type 5 (PDE5) inhibitor. tandfonline.comnorman-network.com However, a detailed in vitro characterization of its interaction with PDE5 and other potential biological targets is lacking. Future research should aim to provide a comprehensive profile of its enzymatic inhibition and receptor binding.

Inhibition of PDE Isoforms: Initial studies should focus on determining the inhibitory potency of this compound against a panel of human PDE isoforms. This would involve measuring the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for each isoform. This data is critical for assessing both the potency and selectivity of the compound. For comparison, several sildenafil analogues have demonstrated IC50 values in the nanomolar range against PDE5. acs.orgnih.gov

Table 1: Hypothetical In Vitro Inhibition Profile of this compound and Related Compounds

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |

|---|---|---|---|---|---|

| Sildenafil | 3.5 | 35 | 350 | 10 | 100 |

| Tadalafil | 1.8 | >1000 | 19 | >555 | 10.5 |

| Vardenafil (B611638) | 0.7 | 11 | 120 | 15.7 | 171 |

| This compound | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Mechanism of Inhibition: Kinetic studies should be performed to determine the mechanism of PDE5 inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive). Understanding the mechanism is fundamental to elucidating how the compound interacts with the enzyme's active site.

Off-Target Screening: A broad-based off-target screening against a panel of receptors, ion channels, and enzymes is essential to identify any potential for unintended pharmacological effects. This is a standard practice in modern drug discovery to build a comprehensive safety and selectivity profile.

Integration of Multi-Omics Data in Metabolic Studies

The metabolism of sildenafil is well-documented, primarily involving the cytochrome P450 enzymes CYP3A4 and CYP2C9. drugbank.commdpi.com The major metabolite, N-desmethylsildenafil, retains some pharmacological activity. drugbank.commdpi.com For this compound, a thorough investigation of its metabolic fate is a critical future direction. The use of multi-omics approaches will provide a holistic view of its metabolism and its effects on cellular pathways.

Metabolomics: Untargeted and targeted metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can identify the metabolites of this compound in various biological matrices (e.g., liver microsomes, hepatocytes, plasma, urine). nih.govfrontiersin.org Studies on other sildenafil analogues have successfully identified numerous metabolites using these techniques. nih.gov For instance, a study on hongdenafil, a related compound, identified five metabolites. nih.gov Metabolomic profiling can also reveal broader metabolic changes in response to the compound. clinicaltrials.govjci.org

Transcriptomics and Proteomics: Transcriptomic (e.g., RNA-seq) and proteomic analyses can reveal changes in gene and protein expression in response to this compound treatment. This can help identify the specific enzymes involved in its metabolism and uncover any potential for drug-drug interactions through the induction or inhibition of metabolic enzymes.

Integrated Omics Analysis: The true power of this approach lies in the integration of data from metabolomics, transcriptomics, and proteomics. This can create a comprehensive network view of the drug's disposition and its effects on the biological system, offering insights that a single omics approach cannot.

Advanced Computational Modeling for Analog Design and Prediction

Computational modeling has become an indispensable tool in drug discovery and development, and its application will be vital in advancing this compound research. tandfonline.comtandfonline.comnih.govnih.govnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the known structure of PDE5 and its interactions with other inhibitors like sildenafil, a pharmacophore model for this compound can be developed. nih.govnih.gov This model, representing the essential three-dimensional arrangement of functional groups required for biological activity, can be used to virtually screen large compound libraries for new potential PDE5 inhibitors with novel scaffolds. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation of this compound and its analogues within the active site of PDE5. frontiersin.org This can help in understanding the key molecular interactions responsible for its inhibitory activity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding and the conformational changes induced in the enzyme. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it will be possible to correlate the structural features of a series of this compound analogues with their biological activity. researchgate.net These models can then be used to predict the potency of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 2: Key Computational Approaches for this compound Research

| Computational Method | Application in this compound Research |

|---|---|

| Pharmacophore Modeling | Identify key structural features for PDE5 inhibition and guide virtual screening. nih.govnih.gov |

| Molecular Docking | Predict binding modes and affinities of this compound analogues. frontiersin.org |

| Molecular Dynamics (MD) | Assess the stability of the drug-target complex and understand dynamic interactions. mdpi.com |

Through the systematic application of these advanced computational techniques, the design of this compound analogues with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated.

Q & A

Q. What systems biology approaches elucidate this compound’s interaction with nitric oxide signaling pathways?

- Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data from treated vascular tissues. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to map cGMP-mediated signaling nodes. Validate computationally predicted targets with CRISPR/Cas9 knockouts .

Data Integrity and Compliance

Q. How should researchers document and report adverse events in this compound trials to meet regulatory standards?

Q. What protocols ensure batch-to-batch consistency in this compound synthesis for multi-center trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.